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molecular formula C8H8BrN3 B1439088 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine CAS No. 1111638-07-3

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine

Cat. No. B1439088
M. Wt: 226.07 g/mol
InChI Key: OKXHGGYMMHZZQG-UHFFFAOYSA-N
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Patent
US07772246B2

Procedure details

To a solution of 5-bromopyrimidin-2-amine (400 g, 2.2 mol) in i-PrOH (2 L) and DMF (500 mL) was added compound B-9-2 (400 g, 2.6 mol), the resulting mixture was stirred at 100° C. for 20 hrs. TLC (petroleum ether:ethyl acetate=1:1) showed the reaction was complete, the reaction mixture was quenched by addition of aqueous Na2CO3 and filtered. The filtrate was concentrated in vacuo and the residue was purified by column chromatography (petroleum ether:ethyl acetate=1:1) to afford compound B-9-4 (12.0 g, 2.4%) as a yellow solid.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.C(O[CH2:13][CH3:14])(=O)C.[CH3:15][CH:16](O)C>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([C:13]([CH3:14])=[C:15]([CH3:16])[N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N
Name
Quantity
2 L
Type
reactant
Smiles
CC(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 100° C. for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by addition of aqueous Na2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (petroleum ether:ethyl acetate=1:1)
CUSTOM
Type
CUSTOM
Details
to afford compound B-9-4 (12.0 g, 2.4%) as a yellow solid

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
BrC=1C=NC=2N(C1)C(=C(N2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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